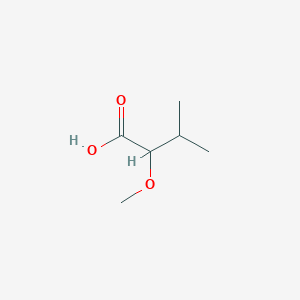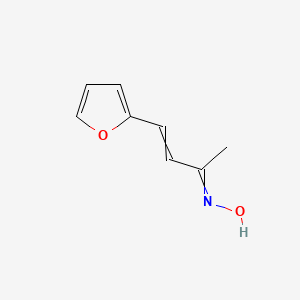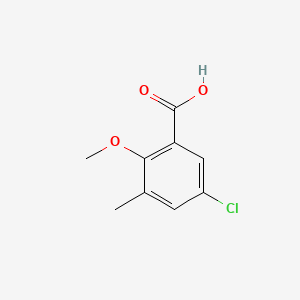
2-Methoxy-3-methylbutanoic acid
Vue d'ensemble
Description
2-Methoxy-3-methylbutanoic acid is a chemical compound with the molecular weight of 132.16 . It is a solid substance at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 . The InChI key is CRNWYNSIQHMCOB-YFKPBYRVSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
- Enantioselective Synthesis : 2-Methoxy-3-methylbutanoic acid has been utilized in the enantioselective synthesis of important pharmaceutical compounds. For instance, it serves as a key intermediate in the preparation of the renin inhibitor Aliskiren. The process involves the stereochemistry of the catalytic transformation using chiral Rh(I) and Ru(II) complexes, highlighting the compound's significance in producing optically active pharmaceuticals (Andrushko et al., 2008).
Analytical Chemistry and Environmental Studies
- Analysis of Environmental Toxins : The compound has been involved in studies for the synthesis of other complex molecules like Adda, a key component in cyanobacterial hepatotoxins. This indicates its role in analytical methods for identifying environmental hazards (Namikoshi et al., 1989).
- Quantitative Determination in Beverages : It has been used in the quantitative determination of hydroxy acids in wine and other alcoholic beverages. This application is significant for understanding the sensory impacts of these compounds in food and drink products (Gracia-Moreno et al., 2015).
Organic Chemistry and Material Science
- Study of Chiroptical Properties : The chiroptical properties of this compound have been investigated, shedding light on conformational equilibria and interactions with optically active shift reagents. This research is relevant to the field of stereochemistry and the development of new organic compounds (Korver & Gorkom, 1974).
- Oxidation Kinetics and Mechanisms : Its involvement in oxidation reactions, particularly with chromium(VI) in perchloric acid, has been studied. Understanding these reaction mechanisms is crucial for the field of organic synthesis and chemical engineering (Signorella et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWYNSIQHMCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, [(iodomethyl)sulfonyl]-](/img/structure/B3385683.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3385686.png)

![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)






